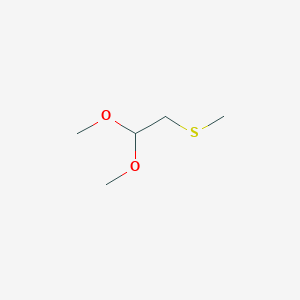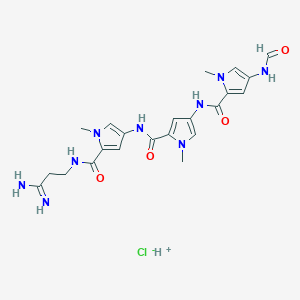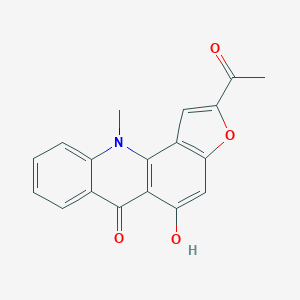
Hallacridone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hallacridone belongs to the class of organic compounds known as acridones. These are acridines containing a ketone group attached to the C9 carbon atom of the acridine moiety. Hallacridone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, hallacridone is primarily located in the membrane (predicted from logP). Outside of the human body, hallacridone can be found in herbs and spices. This makes hallacridone a potential biomarker for the consumption of this food product.
Applications De Recherche Scientifique
Antiviral Properties
- Antiviral Applications : 5-Chloro-1,3-dihydroxyacridone, a hallacridone derivative, shows significant antiviral properties against herpes simplex virus (HSV). It interferes with the assembly and maturation of HSV, particularly affecting capsid production and virion morphogenesis. This compound inhibits steps of HSV assembly, resulting in reduced levels of capsids and encapsidated DNA (Akanitapichat & Bastow, 2002).
Anticancer and Antitumor Applications
- Anticancer and Antitumor Activities : Acridine/acridone derivatives, including hallacridone, have shown promising results as antitumor agents. These compounds exhibit diverse biological activities, including antitumoral effects, and have potential clinical applications in cancer treatment. The anticancer properties of acridone derivatives are of significant interest for the development of new therapeutic agents (Gensicka-Kowalewska et al., 2017).
Neurological Research
- Alzheimer's Disease Treatment : Acridone-based compounds have been studied for their potential in treating Alzheimer's disease. These compounds, including certain derivatives of hallacridone, have been evaluated for their acetylcholinesterase inhibitory activities. Such research is essential for developing new treatments for neurodegenerative diseases like Alzheimer's (El-gizawy et al., 2018).
Antibacterial Properties
- Antibacterial Applications : The acridine chromophore, a key component of hallacridone, has been identified as a potent antibacterial agent. Its use dates back to the early 20th century, and recent studies have highlighted its effectiveness against various bacterial infections. The renewed interest in acridine derivatives, like hallacridone, is due to the increasing prevalence of drug-resistant bacterial infections (Wainwright, 2001).
Propriétés
Numéro CAS |
109897-77-0 |
|---|---|
Nom du produit |
Hallacridone |
Formule moléculaire |
C18H13NO4 |
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
2-acetyl-5-hydroxy-11-methylfuro[2,3-c]acridin-6-one |
InChI |
InChI=1S/C18H13NO4/c1-9(20)14-7-11-15(23-14)8-13(21)16-17(11)19(2)12-6-4-3-5-10(12)18(16)22/h3-8,21H,1-2H3 |
Clé InChI |
GZVRDNACRGJZNW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=C(O1)C=C(C3=C2N(C4=CC=CC=C4C3=O)C)O |
SMILES canonique |
CC(=O)C1=CC2=C(O1)C=C(C3=C2N(C4=CC=CC=C4C3=O)C)O |
melting_point |
295-298°C |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



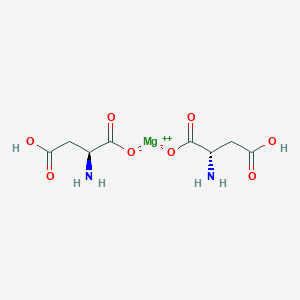
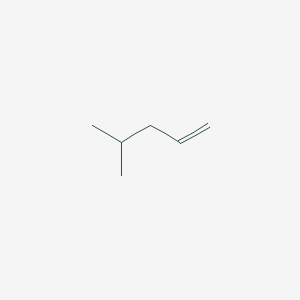
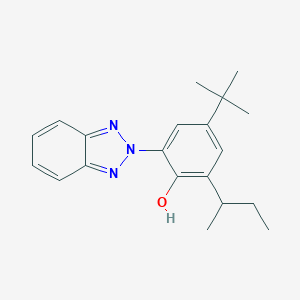
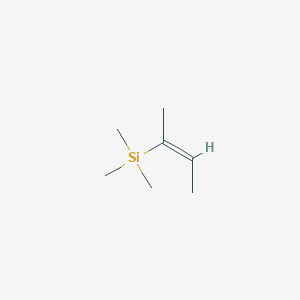
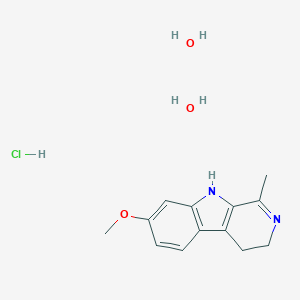

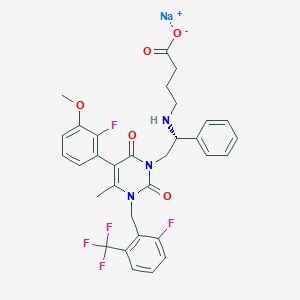
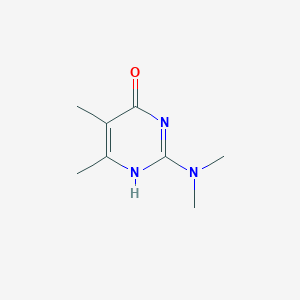
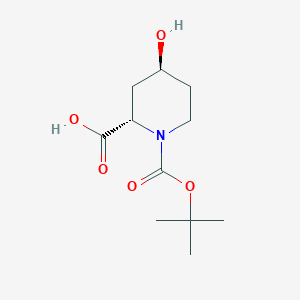
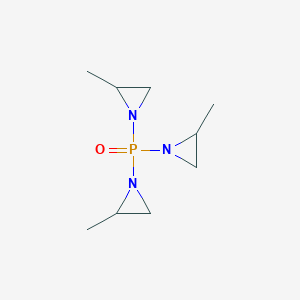
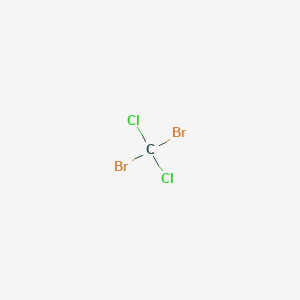
![Dimethylbis[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride](/img/structure/B8395.png)
